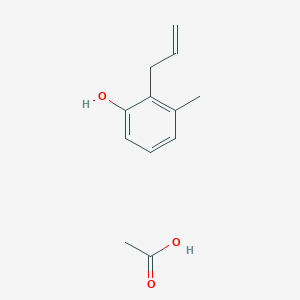
Acetic acid;3-methyl-2-prop-2-enylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;3-methyl-2-prop-2-enylphenol is a compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its unique chemical structure, which includes an acetic acid moiety and a substituted phenol group. It has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyl-2-prop-2-enylphenol typically involves the reaction of acetic acid with 3-methyl-2-prop-2-enylphenol under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of the phenol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
化学反応の分析
Types of Reactions
Acetic acid;3-methyl-2-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.
科学的研究の応用
Acetic acid;3-methyl-2-prop-2-enylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;3-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Phenol: The simplest phenolic compound, known for its antiseptic properties.
Cresol: A methyl-substituted phenol with similar chemical properties.
Catechol: A dihydroxy-substituted phenol with strong antioxidant activity.
Uniqueness
Acetic acid;3-methyl-2-prop-2-enylphenol is unique due to the presence of both acetic acid and substituted phenol moieties in its structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
59324-53-7 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
acetic acid;3-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-3-5-9-8(2)6-4-7-10(9)11;1-2(3)4/h3-4,6-7,11H,1,5H2,2H3;1H3,(H,3,4) |
InChIキー |
PNIDZUGDTZJDTE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)CC=C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



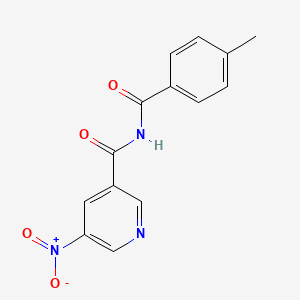
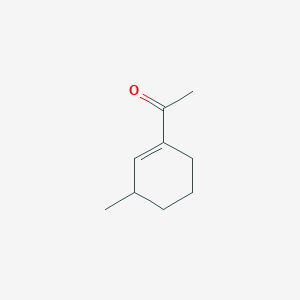
![2-(4-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618541.png)
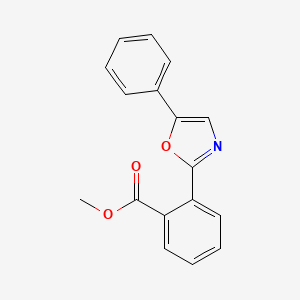
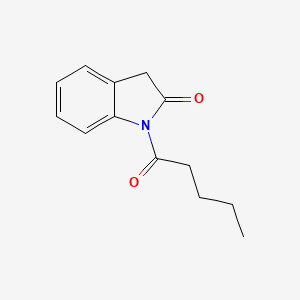

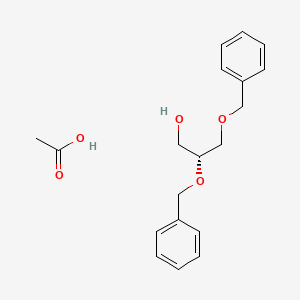
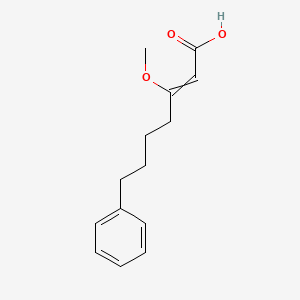
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

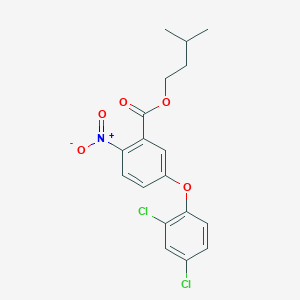
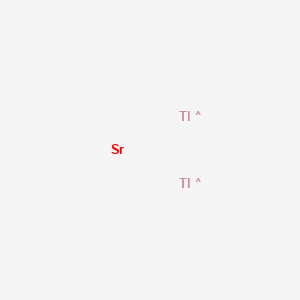
![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)
